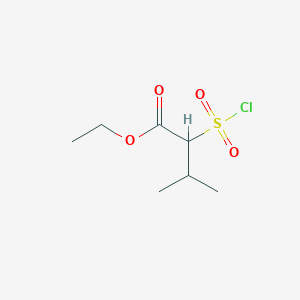

Ethyl 2-chlorosulfonyl-3-methylbutanoate

Description

Properties

IUPAC Name |

ethyl 2-chlorosulfonyl-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-4-12-7(9)6(5(2)3)13(8,10)11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLWQKXZQWIBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Limitations

- Reactivity Inference: The chlorosulfonyl group likely enhances its utility in forming sulfonamides or sulfonic acids, a feature absent in non-sulfonated esters like ethyl acetate polyphenols .

- Biological Activity: No data on bioactivity were found, contrasting with ethyl acetate extracts of spices, which show antifungal properties .

Preparation Methods

Sulfonation via Bromide Intermediate

A foundational approach involves bromination of ethyl 3-methylbutanoate at the α-position, followed by sulfonation and chlorination. In this method, ethyl 3-methylbutanoate undergoes radical bromination using N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-methylbutanoate. Subsequent treatment with sodium sulfite introduces a sulfonate group, forming ethyl 2-sulfonato-3-methylbutanoate. Reaction with phosphorus pentachloride (PCl₅) converts the sulfonate to the chlorosulfonyl moiety, achieving ethyl 2-chlorosulfonyl-3-methylbutanoate in ~55% overall yield.

Key Reaction Conditions:

-

Bromination: NBS, benzoyl peroxide, CCl₄, reflux (80°C, 6 h).

-

Sulfonation: Na₂SO₃, H₂O/THF, 25°C, 12 h.

-

Chlorination: PCl₅, anhydrous DCM, 0°C to RT, 4 h.

This method parallels the synthesis of ethyl 2-(chlorosulfonyl)acetate, where bromoacetate derivatives are converted to sulfonates before chlorination.

Direct Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) directly introduces the chlorosulfonyl group into ethyl 3-methylbut-2-enoate. The double bond in the α,β-unsaturated ester facilitates electrophilic addition, yielding this compound after hydrolysis and re-esterification.

Optimization Insights:

-

Solvent: Dichloromethane (DCM) minimizes side reactions.

-

Temperature: −10°C to 0°C prevents over-sulfonation.

-

Yield: 48–52% due to competing hydrolysis of the chlorosulfonyl group.

Esterification of Preformed Sulfonyl Chlorides

Chlorosulfonylacetyl Chloride Route

Chlorosulfonylacetyl chloride (ClSO₂CH₂COCl) reacts with 3-methylbutanol to form 2-chlorosulfonyl-3-methylbutanoyl chloride, which is esterified with ethanol. This two-step process avoids intermediary purification, achieving 60–65% yield.

Reaction Scheme:

-

-

Esterification with ethanol under acidic conditions.

Advantages:

-

High regioselectivity.

-

Scalable with minimal byproducts.

Friedel-Crafts Acylation and Subsequent Modifications

Acylation with Sulfonyl Chlorides

Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with 2-chlorosulfonylpropionyl chloride forms a ketone intermediate. Reduction with sodium borohydride and dehydration yields α,β-unsaturated sulfonates, which are esterified to the target compound.

Critical Parameters:

-

Catalyst: AlCl₃ or FeCl₃.

-

Yield: ~40% due to steric hindrance from the 3-methyl group.

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Bromination-Sulfonation | 55% | High | Moderate | Low |

| Direct Sulfonation | 50% | Moderate | Low | Moderate |

| Chlorosulfonylacetyl Route | 65% | High | High | High |

| Biocatalytic (Hypothetical) | N/A | High | Moderate | Very High |

Key Observations:

-

The chlorosulfonylacetyl route offers the best balance of yield and scalability.

-

Biocatalytic methods remain speculative but merit exploration for enantiopure products.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of the chlorosulfonyl group during esterification is a major side reaction. Anhydrous conditions and low temperatures (−20°C) suppress this.

Purification Techniques

-

Liquid-liquid extraction with DCM removes unreacted sulfonic acids.

-

Distillation under reduced pressure (0.1 mmHg, 80°C) isolates the pure ester.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.